1-(4-Methoxyphenyl)isoquinolin-3(2H)-one
CAS No.: 61561-66-8
Cat. No.: VC15925946
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61561-66-8 |
|---|---|
| Molecular Formula | C16H13NO2 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-2H-isoquinolin-3-one |
| Standard InChI | InChI=1S/C16H13NO2/c1-19-13-8-6-11(7-9-13)16-14-5-3-2-4-12(14)10-15(18)17-16/h2-10H,1H3,(H,17,18) |
| Standard InChI Key | DNNHPUVMFKZVTJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C3C=CC=CC3=CC(=O)N2 |
Introduction
Structural and Molecular Characteristics
Core Structure and Substituent Effects
1-(4-Methoxyphenyl)isoquinolin-3(2H)-one features a bicyclic isoquinoline scaffold fused with a methoxy-substituted phenyl ring. The methoxy group at the para position of the phenyl ring enhances electron donation, influencing the compound's electronic distribution and reactivity . Key structural parameters include:
The planar isoquinoline system facilitates π-π stacking interactions, while the methoxy group contributes to solubility and binding affinity in biological systems . Comparative studies with analogs, such as 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one (CAS 1326837-49-3), reveal that ethoxy substitutions increase molecular weight (, 439.5 g/mol) but reduce polarity .
Synthetic Methodologies
Condensation and Cyclization Reactions
A common synthesis route involves the condensation of -methyl--toluamide with 4-methoxybenzonitrile under basic conditions. In a representative procedure :
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-Methyl--toluamide (2.0 g, 13.4 mmol) is treated with -butyllithium in tetrahydrofuran (THF) at 0°C.
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4-Methoxybenzonitrile (2.14 g, 16.08 mmol) is added, followed by warming to room temperature.
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The intermediate is isolated and demethylated using pyridinium hydrochloride at 190°C for 2 hours, yielding 1-(4-Methoxyphenyl)isoquinolin-3(2H)-one with 84% efficiency .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. For example, Lange et al. demonstrated that microwave conditions reduce reaction times from 24 hours to under 2 hours for analogous quinolinones . This method enhances yield and minimizes side products, making it suitable for scalable production.
Structural Analogs and Comparative Analysis
Key Derivatives and Their Properties
These analogs highlight the role of substituents in modulating bioactivity. For instance, sulfonyl groups enhance cytotoxicity, while hydroxyl groups improve antibacterial efficacy .
Applications and Future Directions
Drug Discovery and Development
1-(4-Methoxyphenyl)isoquinolin-3(2H)-one serves as a lead compound for:
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Oncology: Development of selective topoisomerase inhibitors.
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Infectious Diseases: Optimization of antibiotic scaffolds resistant to β-lactamases.
Challenges and Innovations
Current limitations include poor aqueous solubility and metabolic instability. Strategies to address these include:
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